6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile
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Overview
Description
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile is a heterocyclic compound characterized by the presence of nitrogen atoms within its ring structure. This compound belongs to the class of pyridoisoquinoline compounds and features both a carbonitrile functional group and an imine group
Preparation Methods
The synthesis of 6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile can be achieved through several synthetic routes. One common method involves the use of aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions . Another environmentally friendly route involves the reaction of substituted alkynylbenzaldehyde with various substituted o-phenylenediamines and aliphatic amines in ethanol . These methods provide efficient ways to produce the compound with high yields and purity.
Chemical Reactions Analysis
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s imine and carbonitrile groups allow it to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biological pathways, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile can be compared with other similar compounds, such as:
6H-Pyrido[1,2-B]isoquinolin-6-one: This compound has a similar core structure but lacks the imine and carbonitrile groups.
Benzimidazo[2,1-a]isoquinoline: This compound features a benzimidazole ring fused to an isoquinoline ring, offering different chemical properties and reactivity.
Imidazo[1,2-b]isoquinoline-5,10-dione: This compound contains an imidazo ring fused to an isoquinoline ring, with distinct functional groups and applications.
Properties
CAS No. |
66749-71-1 |
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Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-iminobenzo[b]quinolizine-11-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-12-10-5-1-2-6-11(10)14(16)17-8-4-3-7-13(12)17/h1-8,16H |
InChI Key |
XXNGZMRXNDFSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CN3C2=N)C#N |
Origin of Product |
United States |
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